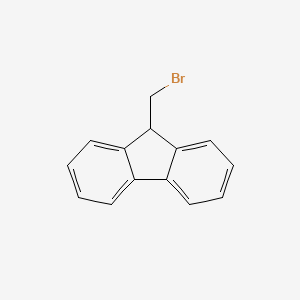

9-(Bromomethyl)-9H-fluorene

Description

Historical Context and Evolution of Fluorene (B118485) Derivatives in Academic Inquiry

The study of fluorene and its derivatives dates back to the late 19th century, with its initial isolation from coal tar. wikipedia.org For many years, research primarily focused on its basic chemical properties. However, the 20th century witnessed a surge in interest as chemists began to uncover the diverse reactivity of the fluorene nucleus. acs.org The development of organometallic catalysis and advanced spectroscopic techniques further propelled the exploration of fluorene chemistry, leading to the synthesis of a vast array of derivatives with tailored electronic and optical properties. researchgate.net This evolution paved the way for the strategic functionalization of the fluorene core, including the introduction of halogenated substituents to enhance its utility in synthesis.

Fundamental Significance of the Fluorene Scaffold in Contemporary Organic Chemistry

The fluorene moiety is a polycyclic aromatic hydrocarbon characterized by a planar, rigid structure. google.com This structural feature, combined with its extensive π-conjugated system, imparts unique photophysical properties to its derivatives, making them valuable components in materials science. researchgate.netresearchgate.net The C9 position of the fluorene ring is particularly noteworthy for its acidity, allowing for facile deprotonation to form the stable fluorenyl anion. wikipedia.org This anion serves as a potent nucleophile, enabling a wide range of substitution reactions at this position. wikipedia.org The versatility of the fluorene scaffold has led to its incorporation into various functional materials, including polymers, dyes, and pharmaceuticals. researchgate.netresearchgate.net

Strategic Importance of Halogenated Fluorenes, Particularly 9-(Bromomethyl)-9H-fluorene, in Synthetic Methodologies

Halogenated organic compounds, in general, are highly valuable in synthetic chemistry due to the reactivity of the carbon-halogen bond. noaa.gov Halogenated fluorenes, such as this compound, are particularly strategic intermediates. The bromine atom in this compound is a good leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions. smolecule.com This reactivity allows for the facile introduction of the fluorenyl moiety into a wide variety of molecular structures.

The synthesis of this compound itself can be achieved through the bromination of 9-methyl-9H-fluorene. This precursor is a versatile building block for creating more complex molecules through various chemical transformations. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H11Br |

| Molecular Weight | 259.14 g/mol |

| CAS Number | 56954-81-5 |

Structure

3D Structure

Properties

IUPAC Name |

9-(bromomethyl)-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMNOBILRVUSPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 9 Bromomethyl 9h Fluorene

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group of 9-(bromomethyl)-9H-fluorene is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the utility of the compound as a building block in organic synthesis. The substitution of the bromide anion can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, depending on the reaction conditions.

This compound readily reacts with a range of nucleophiles, leading to the formation of new carbon-heteroatom bonds. smolecule.com The versatility of this substrate allows for the introduction of diverse functionalities onto the fluorene (B118485) scaffold.

Amines: Primary and secondary amines act as effective nucleophiles, displacing the bromide to form the corresponding N-substituted 9-(aminomethyl)-9H-fluorene derivatives. These reactions are fundamental for incorporating the fluorenylmethyl moiety into more complex molecules, such as in the preparation of derivatives of amino acids and other biologically relevant compounds. For instance, the alkylation of α-amino esters with similar 9-halofluorene derivatives serves as a key step in the synthesis of chiral educts for asymmetric synthesis. orgsyn.org

Alcohols: Alcohols can also serve as nucleophiles, particularly under solvolysis conditions or in the presence of a base to generate the more nucleophilic alkoxide. The reaction with an alcohol yields the corresponding 9-(alkoxymethyl)-9H-fluorene ether. The choice of reaction conditions, such as solvent and temperature, can influence the rate and outcome of these substitution reactions.

The following table summarizes the expected products from the reaction of this compound with representative nucleophiles.

| Nucleophile | Product |

| Ammonia (NH₃) | 9-(Aminomethyl)-9H-fluorene |

| Diethylamine ((CH₃CH₂)₂NH) | 9-((Diethylamino)methyl)-9H-fluorene |

| Methanol (CH₃OH) | 9-(Methoxymethyl)-9H-fluorene |

| Sodium Ethoxide (NaOCH₂CH₃) | 9-(Ethoxymethyl)-9H-fluorene |

The nucleophilic substitution at the bromomethyl group of this compound can proceed via either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway. The operative mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

The substrate, this compound, is a primary halide. Typically, primary halides favor the SN2 mechanism due to the low steric hindrance at the reaction center. However, the methylene group is adjacent to the fluorenyl ring system, which can stabilize a potential carbocation intermediate through resonance. This benzylic-like stabilization makes an SN1 pathway also plausible.

SN2 Pathway: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Pathway: This pathway involves the initial, rate-determining departure of the bromide leaving group to form a fluorenylmethyl carbocation. This intermediate is stabilized by the delocalization of the positive charge into the fluorene ring system. The carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral. This mechanism is favored by weak nucleophiles (as in solvolysis reactions) and polar protic solvents that can solvate both the carbocation and the leaving group. researchgate.net

Mechanistic studies on closely related systems, such as 9-(2-bromomethyl-6-methylphenyl)fluorene rotamers, have shown that the reaction pathway and rate can be highly dependent on the three-dimensional arrangement of the molecule and the nucleophilicity of the solvent. In nucleophilic solvents, the reaction can be faster, suggesting a contribution from an SN2-like transition state, while in poorly nucleophilic solvents, an SN1 mechanism with the formation of a carbocation intermediate is more likely. researchgate.net

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, R₂N⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone (B3395972), DMF) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

Cross-Coupling Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group of this compound can also participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. smolecule.com

Palladium catalysts are widely used to facilitate the coupling of organic halides with a variety of organometallic reagents. While aryl and vinyl halides are the most common substrates, benzylic halides like this compound can also be employed in certain cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. nih.govnih.gov The reaction typically employs a palladium(0) catalyst and a base. The use of this compound in a Suzuki-type reaction would lead to the formation of a new carbon-carbon bond at the methylene position.

Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. drugfuture.comorganic-chemistry.orgnih.govlibretexts.org This reaction is a versatile method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org While less common for alkyl halides, modifications of this reaction could potentially utilize this compound.

The ability of this compound to undergo palladium-catalyzed cross-coupling reactions makes it a valuable synthon for the construction of more complex molecular architectures. These reactions allow for the precise and efficient formation of carbon-carbon bonds, which is a cornerstone of modern organic synthesis. researchgate.net For example, coupling this compound with an arylboronic acid via a Suzuki reaction would yield a 9-(arylmethyl)-9H-fluorene derivative, effectively extending the carbon framework of the molecule.

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki Coupling | Arylboronic acid | 9-(Arylmethyl)-9H-fluorene |

| Heck Reaction | Alkene | 9-(Allyl)-9H-fluorene derivative |

| Sonogashira Coupling | Terminal alkyne | 9-(Propargyl)-9H-fluorene derivative |

Electrophilic Aromatic Substitution (EAS) Properties

The fluorene ring system is aromatic and can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. smolecule.com The positions of substitution are directed by the existing substituents on the ring.

In this compound, the C9 position is already substituted. The substituents at C9 are alkyl-like and are generally considered to be weakly activating and ortho, para-directing. For the fluorene ring system, the positions most susceptible to electrophilic attack are C2 and C7.

Research on the Friedel-Crafts acetylation of 9H-fluorene has shown that substitution occurs preferentially at the 2- and 7-positions. researchgate.net Monoacetylation yields a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, with the 2-isomer being the major product. Diacetylation leads to the formation of 2,7-diacetyl-9H-fluorene in high yields. researchgate.net Similarly, the nitration of fluorene and 9-bromofluorene (B49992) also shows a preference for substitution at the 2- and 7-positions. rsc.org

Based on these findings, it is expected that electrophilic aromatic substitution on this compound would primarily yield 2- and 2,7-disubstituted products.

| Electrophilic Aromatic Substitution Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-9-(bromomethyl)-9H-fluorene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-9-(bromomethyl)-9H-fluorene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-9-(bromomethyl)-9H-fluorene |

Role as an Electrophilic Reagent in Aromatic Functionalization

This compound possesses a reactive carbon-bromine bond that enables it to act as a potent electrophilic reagent, particularly in the functionalization of aromatic compounds. The molecule's reactivity stems from the benzylic-like nature of the bromomethyl group attached to the C9 position of the fluorene ring system. This structural feature facilitates the departure of the bromide leaving group, leading to the formation of a stabilized carbocation intermediate.

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can undergo Friedel-Crafts alkylation reactions with various aromatic substrates (arenes). The reaction mechanism is initiated by the coordination of the Lewis acid to the bromine atom, which polarizes the C-Br bond and promotes the formation of the fluoren-9-ylmethyl cation. This cation is resonance-stabilized by the adjacent fluorenyl ring system, making it a strong electrophile.

The generated electrophilic cation is then attacked by the π-electrons of an aromatic ring (e.g., benzene (B151609), toluene) in a classic electrophilic aromatic substitution pathway. This step forms a new carbon-carbon bond and a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The reaction is completed by the deprotonation of the arenium ion, which restores aromaticity to the substrate ring and yields the 9-arylmethyl-9H-fluorene product.

The general scheme for this transformation is as follows:

Formation of the Electrophile: The Lewis acid (LA) assists in the cleavage of the C-Br bond to form the fluoren-9-ylmethyl carbocation.

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the carbocation.

Deprotonation: A weak base removes a proton from the site of substitution, restoring the aromaticity of the ring and regenerating the catalyst.

This reactivity makes this compound a valuable building block for introducing the bulky and photophysically active fluorenylmethyl moiety onto various aromatic scaffolds, which is of interest in materials science and medicinal chemistry.

Elimination Reactions and Unsaturated Compound Formation

This compound can undergo elimination reactions, specifically dehydrobromination, to form unsaturated compounds. When treated with a suitable base, it eliminates a molecule of hydrogen bromide (HBr) to yield 9-methylene-9H-fluorene, also known as dibenzofulvene. wikipedia.org

This reaction is a classic example of a base-induced elimination. The mechanism can proceed through either an E2 (bimolecular elimination) or E1cB (unimolecular conjugate base elimination) pathway, depending on the reaction conditions and the strength of the base used.

E2 Mechanism: A strong, non-hindered base can abstract a proton from the C9 position of the fluorene ring, while simultaneously, the bromide ion departs from the methyl group. This is a concerted process where the C-H bond breaking, C=C double bond formation, and C-Br bond breaking occur in a single step.

E1cB Mechanism: Due to the significant acidity of the C9 proton of the fluorene ring system (pKa ≈ 22.6 in DMSO), a base can first deprotonate this position to form a fluorenide carbanion. This carbanion is highly stabilized by resonance. In a subsequent step, the lone pair on the C9 atom displaces the bromide ion from the adjacent carbon, forming the double bond of 9-methylene-9H-fluorene.

The product of this elimination, 9-methylene-9H-fluorene, is a key intermediate in certain chemical processes. For instance, it is recognized as a byproduct formed during the base-mediated cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis. wikipedia.org

Table 1: Comparison of Elimination Mechanisms for this compound

| Feature | E2 Mechanism | E1cB Mechanism |

| Rate Determining Step | Concerted C-H and C-Br bond cleavage | Formation of carbanion or subsequent bromide loss |

| Intermediate | None (Transition state only) | Stabilized fluorenide carbanion |

| Base Requirement | Typically strong, non-hindered base | Can be initiated by a wider range of bases due to acidic C9-H |

| Kinetics | Second order: Rate = k[Substrate][Base] | Can be first or second order depending on the rate-limiting step |

Halogen Exchange Reactivity and its Synthetic Implications

The bromine atom in this compound can be readily substituted by other halogens through nucleophilic substitution reactions. A prominent example of this is the Finkelstein reaction, which allows for the conversion of alkyl bromides to alkyl iodides. wikipedia.orgorganic-chemistry.org

In this reaction, this compound is treated with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent like acetone. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The iodide ion acts as the nucleophile, attacking the electrophilic carbon atom of the bromomethyl group and displacing the bromide ion as the leaving group.

The equilibrium of the Finkelstein reaction is driven towards the product, 9-(iodomethyl)-9H-fluorene, by exploiting Le Châtelier's principle. Sodium iodide is soluble in acetone, whereas the sodium bromide (NaBr) byproduct is not and precipitates out of the solution, effectively removing it from the reaction mixture and preventing the reverse reaction. wikipedia.org

Synthetic Implications:

The ability to perform this halogen exchange has significant synthetic utility. The resulting 9-(iodomethyl)-9H-fluorene is generally a more reactive alkylating agent than its bromo-analogue. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making the iodide a better leaving group in subsequent nucleophilic substitution reactions. This enhanced reactivity is advantageous for synthesizing other fluorene derivatives where a more potent electrophile is required to react with weak nucleophiles. Similarly, exchange with chloride or fluoride (B91410) salts (e.g., KF, CsF) can be used to synthesize the corresponding 9-(chloromethyl)- or 9-(fluoromethyl)-9H-fluorene derivatives, providing access to a range of precursors with tailored reactivity. organic-chemistry.org

Table 2: Halogen Properties and Reactivity in Fluorene Derivatives

| Compound | C-X Bond Energy (kJ/mol, approx.) | Leaving Group Ability | Typical Synthesis |

| 9-(Fluoromethyl)-9H-fluorene | ~450 | Poor | Halogen exchange with KF/CsF |

| 9-(Chloromethyl)-9H-fluorene | ~330 | Moderate | Halogen exchange with LiCl/NaCl |

| This compound | ~275 | Good | - |

| 9-(Iodomethyl)-9H-fluorene | ~240 | Excellent | Finkelstein Reaction (NaI in acetone) |

Synthesis and Structural Elucidation of Advanced Fluorene Derivatives

Synthesis of Fluorene-Based π-Conjugated Polymers and Copolymers

The incorporation of the fluorene (B118485) moiety into polymer backbones is highly sought after for enhancing thermal stability and tuning photophysical properties. smolecule.comresearchgate.net The bromomethyl group on the 9-(Bromomethyl)-9H-fluorene provides a reactive site that is ideal for various polymerization reactions. smolecule.com This functionality allows for the strategic construction of π-conjugated systems through nucleophilic substitution and coupling mechanisms, positioning the compound as a key monomer in materials science. smolecule.com

The synthesis of poly(fluorene vinylene) [PFV], a type of poly(arylene vinylene), can be achieved through several precursor step-growth polymerization routes where bifunctional bromomethyl fluorene derivatives are essential.

Ramberg–Bäcklund Reaction: A three-step precursor route has been developed for synthesizing PFV and its copolymers. researchgate.net This method involves the solution step-growth polymerization between 2,7-bis(bromomethyl)-9,9′-dihexyl-9H-fluorene and 2,7-bis(mercaptomethyl)-9,9′-dihexyl-9H-fluorene. researchgate.net The resulting polysulfide is oxidized and then undergoes the Ramberg–Bäcklund reaction to yield the final conjugated polymer. researchgate.net This strategy produces polymers that are highly soluble in common organic solvents and have molecular weights up to 15 kg mol⁻¹. researchgate.net

Gilch Polymerization: This reaction is a common method for producing PFV. It utilizes monomers like 2,7-bis(bromomethyl)-9,9-dihexylfluorene to create both linear and hyperbranched polymers. scirp.org However, polymers synthesized via the Gilch method can sometimes contain significant structural defects. scirp.org

Wittig Polymerization: This polycondensation method has been used to create alternating copolymers by reacting the triphenylphosphonium salt of 2,7-bis(bromomethyl)-9H-fluorene with various macromonomers. tandfonline.com This approach allows for precise control over the spacing of branch points along the polymer backbone. tandfonline.com The inclusion of vinylene bonds in the main chain helps to increase planarization and the effective conjugation length of the polymer. tandfonline.com

Table 1: Comparison of Synthesis Methods for Poly(fluorene vinylene)s

| Polymerization Method | Key Monomer | Key Features | Resulting Polymer Properties |

|---|---|---|---|

| Ramberg–Bäcklund Reaction | 2,7-bis(bromomethyl)-9,9′-dihexyl-9H-fluorene | Three-step precursor route | Highly soluble; Mw up to 15 kg mol⁻¹ researchgate.net |

| Gilch Polymerization | 2,7-bis(bromomethyl)-9,9-dihexylfluorene | Forms linear and hyperbranched structures | Can result in structural defects scirp.org |

| Wittig Polymerization | 2,7-bis(bromomethyl)-9H-fluorene triphenylphosphonium salt | Allows precise control of branch spacing | Increased planarization and conjugation length tandfonline.com |

The this compound unit is a versatile building block for integration into diverse conjugated polymer architectures. smolecule.com Its molecular formula (C₁₄H₁₁Br) and molecular weight (259.14 g/mol ) make it a suitably sized monomer for polymerization processes. smolecule.com The exceptional reactivity of the bromomethyl group at the 9-position is key to its utility. smolecule.com

A notable method for incorporating fluorene monomers is through sequential bromination and palladium-catalyzed direct arylation polycondensation. researchgate.net This protocol enables the dual functionalization of aromatic monomers in a one-pot fashion, leading to high molecular weight polymers in good yields. researchgate.net The electron-donating character of the fluorene unit allows for systematic modification of the polymer's frontier molecular orbital energy levels, which is crucial for tailoring optoelectronic properties. smolecule.com

Post-polymerization modification allows for the fine-tuning of a polymer's properties after its initial synthesis. The reactive nature of the bromomethyl group makes it an excellent handle for such modifications. While direct examples of using this compound to modify existing polymers are not extensively detailed, the principle is well-established in polymer chemistry. A polymer backbone containing appropriate functional groups could be grafted with this compound to introduce the fluorene moiety's desirable photophysical characteristics.

Conversely, polymers already containing the fluorene unit can be modified. For instance, fluorene-based polymers have been shown to undergo selective C-H chlorination using aluminum chloride, which alters their optoelectronic properties. smolecule.com This demonstrates that the fluorene core, once incorporated into a polymer, remains accessible for further functionalization.

Preparation of Functional Fluorene-Based Materials

Beyond linear polymers, this compound and its derivatives are instrumental in constructing discrete, complex molecular architectures with specialized functions.

The synthesis of fluorene-fused heterocyclic systems involves creating polycyclic structures where a fluorene unit is fused to a ring containing one or more heteroatoms (e.g., nitrogen, sulfur, boron). The this compound is a valuable precursor for these systems due to the reactivity of the C-Br bond. This group can readily undergo nucleophilic substitution reactions. In a suitably designed precursor molecule, the bromomethyl group can react intramolecularly with a nucleophilic site elsewhere on the molecule to form a new ring fused to the fluorene core. For example, a fluorene molecule substituted at the 1- or 8-position with a nucleophile like an amine or thiol could potentially cyclize with the 9-bromomethyl group to create a five- or six-membered heterocyclic ring fused across the peri-position of the fluorene. While specific examples starting directly from this compound are specialized, this general strategy is a fundamental approach in heterocyclic chemistry.

Star-shaped molecules and dendrimers are highly branched, three-dimensional macromolecules with unique properties stemming from their globular shape and high density of surface functional groups. nih.govinstras.com Fluorene moieties are often incorporated as the arms of these structures to impart desirable photophysical properties.

Star-Shaped Molecules: These consist of a central core from which multiple linear polymer or oligomer arms radiate. instras.com A "core-first" methodology is often employed, where a multifunctional core initiates the growth of the arms. nih.gov Star-shaped molecules with fluorene-moieties as side arms have been synthesized using Suzuki cross-coupling reactions, with cores such as benzene (B151609), triphenylbenzene, and triphenylamine. researchgate.net These molecules form stable glasses and exhibit blue emission that can be tuned by changing the core structure. researchgate.net

Dendrimers: These are perfectly branched, tree-like macromolecules synthesized in a stepwise, generational manner. nih.gov Synthesis can proceed via a divergent method, growing from the core outwards, or a convergent method, where dendritic wedges (arms) are synthesized first and then attached to a central core. instras.comnih.gov The this compound can serve as a building block for these dendritic arms, which are then coupled to a multifunctional core to create the final dendrimer.

Table 2: Architectures of Functional Fluorene-Based Materials

| Molecular Architecture | Synthesis Strategy | Core Examples | Arm Component | Key Properties |

|---|---|---|---|---|

| Star-Shaped Molecules | Core-first, Suzuki Coupling nih.govresearchgate.net | Benzene, Triphenylamine researchgate.net | Fluorene moieties | Stable glass formation, Tunable blue emission researchgate.net |

| Dendrimers | Convergent or Divergent instras.comnih.gov | Multifunctional aromatic or aliphatic compounds | Dendritic wedges built from fluorene derivatives | Monodisperse, Globular shape, High surface functionality nih.gov |

Functionalized 9,9-Disubstituted Fluorene Derivatives

The methylene (B1212753) bridge at the C-9 position of the fluorene molecule is highly reactive, making it a prime site for substitution to prevent aggregation and control the material's properties. Introducing two substituents at this position leads to 9,9-disubstituted fluorene derivatives, which are foundational for creating materials with high fluorescence quantum yields and thermal stability. rsc.org

The synthesis of these derivatives can be achieved through various methods. A common approach involves the deprotonation of a fluorene precursor with a strong base, followed by alkylation. For instance, 9,9-dimethyl-9H-fluorene can be synthesized by reacting fluorene with methyl iodide in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com Similarly, hydroxymethylation can be accomplished using paraformaldehyde and a sodium alkoxide base in DMSO. mdpi.comgoogle.com The resulting 9,9-bis(hydroxymethyl)fluorene is a key intermediate for further functionalization.

The structural characteristics of these derivatives are crucial for understanding their material properties. X-ray crystallography provides definitive insights into their molecular conformation and packing in the solid state.

Table 1: Crystallographic Data for Selected 9,9-Disubstituted Fluorene Derivatives mdpi.com

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| 9,9-dimethyl-9H-fluorene | C₁₅H₁₄ | Orthorhombic | Iba2 | Inclination angle of 5.8(2)° between benzene rings. |

| 9,9-bis(hydroxymethyl)-9H-fluorene | C₁₅H₁₄O₂ | Orthorhombic | P2₁2₁2₁ | Slight twist in fluorene unit with an inclination angle of 5.1(1)°. |

| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | C₂₅H₂₀N₂ | Monoclinic | P2₁/n | Significant C-H···N and C-H···π interactions influencing packing. |

These structural variations, driven by the nature of the substituents at the C-9 position, directly impact the intermolecular interactions and, consequently, the bulk properties of the materials.

Strategic Introduction of Substituents for Tunable Electronic Properties

The electronic properties of fluorene derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely controlled through the strategic introduction of substituents. worldscientific.com This tuning is essential for optimizing charge injection, transport, and emission characteristics in electronic devices. mdpi.com

Modifications at the C-9 position with N-donor substituents, for example, can transform the fluorene structure into a dibenzofulvene derivative. This structural change significantly alters the electronic landscape. Theoretical and experimental studies have shown that such modifications lead to a substantial reduction in the energy gap compared to the unsubstituted fluorene, decreasing from approximately 4.90 eV to a range of 2.13 eV to 2.80 eV. mdpi.com This is because the HOMO electron density becomes localized on the N-donor substituent, while the LUMO density resides on the dibenzofulvene core. mdpi.com

Furthermore, attaching different groups at the C-2 and C-7 positions of the fluorene core influences the extent of π-conjugation. mdpi.com The introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra. acs.org For example, density functional theory (DFT) calculations have shown that halogen substitutions (F, Cl, Br) on the fluorene ring lead to a decrease in the energy gap, indicating increased reactivity. worldscientific.com

Table 2: Effect of C-9 Substitution on a Dibenzofulvene Derivative Core mdpi.com

| Compound | C-9 Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| A-0 | (unsubstituted fluorene) | -6.21 | -1.31 | 4.90 |

| A-1 | =C(N(CH₃)₂)₂ | -4.93 | -2.13 | 2.80 |

| A-2 | =C(piperidin-1-yl)₂ | -5.02 | -2.23 | 2.79 |

| A-3 | =C(pyrrolidin-1-yl)₂ | -4.89 | -2.18 | 2.71 |

| A-6 | =C(N-methylpiperazin-1-yl)₂ | -5.10 | -2.31 | 2.79 |

Data derived from electrochemical measurements.

This strategic functionalization allows for the rational design of fluorene-based materials with tailored optoelectronic properties for specific applications.

Synthesis of Multi-Brominated Fluorene Derivatives (e.g., 2,7-Bis(bromomethyl)-9,9-diethylfluorene)

Multi-brominated fluorene derivatives are highly valuable intermediates for constructing complex conjugated molecules and polymers via cross-coupling reactions. The bromine atoms serve as versatile synthetic handles for introducing a wide array of functional groups.

The synthesis of these compounds typically begins with the bromination of the fluorene core. For instance, 2,7-dibromofluorene (B93635) can be prepared by reacting fluorene with bromine in a suitable solvent like chloroform. researchgate.net Following the introduction of bromine atoms onto the aromatic backbone, the C-9 position is typically alkylated to enhance solubility and processability. This is followed by a second bromination step, targeting the alkyl groups at other positions if required.

A key example is the synthesis of 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene. While the specific synthesis for the diethyl analogue is not detailed, the pathway for the dihexyl derivative provides a representative synthetic route. This process involves the initial synthesis of 9,9-dihexylfluorene, followed by bromination at the 2 and 7 positions, and subsequent functionalization to introduce the bromomethyl groups. These bromomethyl groups are reactive sites for further polymerization or modification.

Table 3: Properties of a Multi-Brominated Fluorene Intermediate guidechem.com

| Property | Value |

| Compound Name | 2,7-Bis(bromomethyl)-9,9-dihexyl-9H-fluorene |

| CAS Number | 187148-75-0 |

| Molecular Formula | C₂₇H₃₆Br₂ |

| Molecular Weight | 520.38 g/mol |

| Monoisotopic Mass | 518.11838 Da |

The synthesis of such multi-brominated fluorenes is a critical step in creating advanced materials, enabling the construction of well-defined polymeric structures with enhanced electronic and photophysical properties.

Applications of 9 Bromomethyl 9h Fluorene Derivatives in Advanced Materials Science Research

Organic Optoelectronic Devices

The inherent versatility of the 9-(Bromomethyl)-9H-fluorene scaffold allows for the synthesis of a wide array of derivatives with tunable electronic and photophysical properties, making them highly suitable for various organic optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

For instance, the substitution of the bromine atom with various aromatic or heterocyclic moieties can lead to the creation of novel emitting materials or host materials for phosphorescent emitters. The bulky nature of the fluorene (B118485) unit can also help in preventing intermolecular aggregation, which often leads to quenching of the emission in the solid state.

| Derivative Type | Role in OLED | Key Properties |

| Carbazole-substituted | Emitting Layer | High hole mobility, blue emission |

| Spirofluorene-based | Host Material | High triplet energy, good thermal stability |

| Dendrimeric structures | Emitting/Charge Transport | Solution processability, high efficiency |

Organic Phototransistors

While specific research on this compound derivatives in organic phototransistors (OPTs) is limited, the general properties of fluorene-based materials suggest their potential in this area. The high charge carrier mobility and photosensitivity of fluorene polymers and small molecules are advantageous for phototransistor applications. The 9-(bromomethyl) group could be utilized to anchor the fluorene unit to other functional molecules or substrates, potentially enhancing the device's performance and stability. Further research is needed to fully explore the capabilities of these specific derivatives in OPTs.

Organic Photovoltaic Devices (Solar Cells)

In the realm of organic photovoltaics (OPVs), fluorene derivatives have been extensively used as donor materials in bulk heterojunction solar cells due to their broad absorption spectra and good hole-transporting properties. The this compound moiety can serve as a convenient starting point for the synthesis of novel conjugated polymers and small molecules for OPV applications. For example, it can be used to introduce side chains that improve solubility and film morphology, which are critical factors for achieving high power conversion efficiencies.

| Polymer/Molecule Architecture | Role in OPV | Performance Metric |

| Donor-Acceptor Copolymers | Donor Material | Power Conversion Efficiency (%) |

| Small Molecule Donors | Donor Material | Open-Circuit Voltage (V) |

| Non-fullerene Acceptors | Acceptor Material | Short-Circuit Current (mA/cm²) |

Laser Technologies Utilizing Fluorene Compounds

Fluorene-based compounds are known for their high fluorescence quantum yields and photostability, making them excellent candidates for gain media in dye lasers and solid-state lasers. While direct utilization of this compound in laser technologies is not widely reported, its derivatives could be designed to exhibit amplified spontaneous emission (ASE), a key characteristic for lasing. The ability to tune the emission wavelength by modifying the chemical structure of fluorene derivatives opens up the possibility of developing tunable organic lasers across the visible spectrum.

Development of Novel Functional Materials

Beyond specific device applications, this compound is a key intermediate in the synthesis of a variety of novel functional materials with unique optical and electronic properties.

Highly Fluorescent Materials for Display Applications

The development of highly fluorescent materials is at the heart of modern display technologies. Derivatives of this compound are instrumental in creating materials that emit bright and stable light. The rigid and planar structure of the fluorene core contributes to high oscillator strengths and narrow emission bandwidths, resulting in pure and vibrant colors. By attaching different chromophoric units to the fluorene scaffold via the reactive bromomethyl group, a wide palette of emitters can be synthesized for full-color display applications.

| Emitting Color | Derivative Structure | Quantum Yield (%) |

| Blue | Biphenyl-substituted fluorene | > 80 |

| Green | Anthracene-appended fluorene | > 90 |

| Red | Diketopyrrolopyrrole-fluorene conjugate | > 75 |

Materials for Chemical Sensing Systems

Derivatives of this compound serve as versatile platforms in the development of advanced chemical sensing systems. The inherent fluorescence of the fluorene core is a key feature, allowing for the design of "turn-on" or "turn-off" fluorescent chemosensors. The reactivity of the bromomethyl group facilitates the introduction of various binding sites, creating receptors tailored for specific analytes.

Research has demonstrated that functionalized 9,9-dialkyl-9H-fluorenes can act as effective complexing agents for both ionic and neutral substrates. researchgate.net The nature of the subunits attached to the fluorene scaffold dictates the sensing mechanism. For instance, the introduction of nitrogen-based electron donors at the para position of the exo-aryl moiety of 9-borafluorenes can be used to fine-tune the electronic structure, influencing their sensing capabilities. nih.gov These modifications can lead to detectable changes in fluorescence upon binding with a target analyte.

Binding studies, often conducted using ¹H NMR spectroscopic titrations and fluorescence measurements, have confirmed the ability of these compounds to interact with and detect various species. researchgate.net For example, a polymer synthesized by copolymerizing styrene with a selenium-containing N-phenyl maleimide demonstrated redox-responsive behavior, allowing it to function as a redox sensor through changes in its refractive index under different oxidation and reduction conditions. rsc.org This highlights the potential of incorporating fluorene derivatives into polymeric matrices to create robust and sensitive chemical sensors.

| Fluorene Derivative Type | Sensing Application | Detection Mechanism | Analytes |

| Functionalized 9,9-dialkyl-9H-fluorenes | Fluorescent Chemosensor | "Turn-on" or "Turn-off" Fluorescence | Ionic and neutral substrates |

| Donor-functionalized 9-borafluorenes | Chemical Sensor | Modulation of electronic properties | Various |

| Selenium-containing maleimide copolymers | Redox Sensor | Refractive index transformation | Oxidizing/reducing agents |

High Refractive Index Polymer Development

The fluorene moiety is a valuable building block in the synthesis of high refractive index polymers (HRIPs) due to its rigid, aromatic structure. researchgate.net The incorporation of aromatic rings is a well-established strategy for increasing the molar refraction of a polymer, which in turn leads to a higher refractive index. nih.gov Fluorene-based polymers are particularly noted for their excellent thermal stability and optical transparency, making them suitable for a range of advanced optical applications. acs.org

The synthesis of HRIPs often involves the polymerization of monomers containing the fluorene core. For example, novel monomers such as 9-bis[4-(2-hydroxyethoxy)phenyl]fluorene di(mercaptopropionate) have been synthesized and utilized in UV-curable resins for applications like luminance-enhancing prism films. dntb.gov.ua The resulting polymers can exhibit refractive indices (n) significantly higher than conventional polymers, with values exceeding 1.68 and in some cases reaching as high as 1.8433. nih.gov

Polyesters derived from fluorene-containing diacid monomers have demonstrated high optical transparency with refractive indices ranging from 1.56 to 1.69. acs.org In addition to aromatic content, the introduction of other high molar refraction groups, such as sulfur or selenium atoms, can further enhance the refractive index. rsc.orgresearchgate.net For instance, a polymer containing a selenium-functionalized maleimide achieved a refractive index as high as 1.869 at a wavelength of 633 nm. rsc.org These materials are typically soluble in common organic solvents, facilitating their processing into high-quality optical films. nih.gov

| Polymer Type | Monomer(s) | Refractive Index (n) | Key Features |

| Fluorene-Sulfone Polyesters | Fluorene-containing diacids and diols | 1.56 - 1.69 | High optical transparency, tunable glass transition temperatures |

| Poly(thioether)s | Thiol and ethynyl-containing monomers | > 1.68 (up to 1.8433) | High thermal stability, good solubility |

| UV-curable Resins | 9-bis[4-(2-hydroxyethoxy)phenyl]fluorene di(mercaptopropionate) | High | Excellent UV-curable properties |

| Selenium-containing Copolymers | Styrene and selenium-containing N-phenyl maleimide | up to 1.869 | Redox responsive, high thermal stability |

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. mdpi.comnih.gov Derivatives of this compound are instrumental in this area, acting as scaffolds for building complex host-guest systems. The rigid fluorene backbone provides a defined geometry, while the reactive bromomethyl handle allows for the attachment of specific recognition motifs. These host molecules can then selectively bind to guest species, which can range from simple ions to neutral organic molecules, through a combination of non-covalent forces. researchgate.net

Host-guest chemistry relies on the principles of molecular recognition, where a host molecule possesses a cavity or binding site that is sterically and electronically complementary to a guest molecule. rsc.org The formation of a host-guest complex is a dynamic and often reversible process, driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The study of these interactions in fluorene-based systems provides fundamental insights into the principles of self-assembly and molecular recognition.

Design of Artificial Receptors for Ionic and Neutral Substrates

The functionalization of the fluorene core is a key strategy in the design of artificial receptors. By introducing specific binding groups, often via the 9-(bromomethyl) moiety, scientists can create synthetic hosts capable of selectively binding target ions or neutral molecules. For example, 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes have been synthesized and investigated for their ability to complex with both metal ions and carbohydrates. researchgate.net

The binding events can be monitored by various spectroscopic techniques. ¹H NMR titration is a powerful method to study the interactions between the host and guest, providing information on the binding stoichiometry and association constants. Fluorescence spectroscopy is also widely used, as the binding event can modulate the emission properties of the fluorene core, leading to either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. researchgate.net This principle is the foundation for the development of fluorescent chemosensors based on these artificial receptors. The versatility of the fluorene platform allows for the creation of a wide array of receptors with tailored selectivities for different substrates.

Investigations into Self-Assembly Mechanisms (e.g., π-π Stacking, Hydrogen Bonding)

The assembly of this compound derivatives into ordered supramolecular structures is governed by a variety of non-covalent interactions. Understanding these self-assembly mechanisms is crucial for controlling the structure and properties of the resulting materials.

π-π Stacking: The planar, aromatic nature of the fluorene system makes it prone to π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent fluorene units. In the crystal structures of some fluorene derivatives, weak π-π interactions are observed, with centroid-centroid distances typically around 3.8 Å. nih.govresearchgate.net These stacking interactions can influence the electronic properties and packing mode of the molecules, which is particularly important for applications in organic electronics. nih.govresearchgate.net However, the presence of bulky substituents at the 9-position can sterically hinder these interactions, sometimes preventing π-π stacking altogether. nih.gov In certain cases, strong π-π interactions with interplane distances as short as 3.79 Å can lead to the formation of dimeric structures. chemrxiv.org

Computational and Theoretical Investigations of 9 Bromomethyl 9h Fluorene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate method for studying medium to large-sized molecules. nih.gov For fluorene-based systems, DFT calculations are instrumental in predicting their geometry, reactivity, and electronic properties.

Prediction of Molecular Reactivity and Electronic Structure

DFT calculations are widely used to optimize the molecular geometry and understand the electronic structure of fluorene (B118485) derivatives. nih.gov For instance, theoretical studies on fluorene-based azo compounds using the B3LYP functional with a 6-31+G(d,p) basis set have been performed to determine stable conformations and electronic properties. nih.govsemanticscholar.org Such calculations can predict key structural parameters and provide insights into the stability of different isomers. For example, in a study of bis(9H-fluoren-2-yl)diazene, the trans isomer was found to be more stable than the cis isomer by 16.33 kcal/mol. nih.govnih.gov

The reactivity of fluorene systems can be understood by analyzing their molecular orbitals and electrostatic potential. youtube.com The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, indicates the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting how 9-(bromomethyl)-9H-fluorene might interact with other reagents.

Analysis of Charge Distribution and Transition States

Natural Bond Orbital (NBO) analysis and Natural Population Analysis (NPA) are computational methods used within the DFT framework to analyze charge distribution and bonding interactions within a molecule. researchgate.net These analyses provide a detailed picture of how charge is distributed among atoms, which is fundamental to understanding a molecule's polarity and reactivity.

Elucidation of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

DFT calculations provide accurate estimations of HOMO and LUMO energy levels. For fluorene derivatives, the incorporation of the fluorene ring into a larger π-conjugated system can significantly alter these energy levels and the resulting HOMO-LUMO gap. nih.govsemanticscholar.org This tuning of the frontier orbitals is a common strategy in the design of organic electronic materials.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| trans-bis(9H-fluoren-2-yl)diazene | -5.35 | -2.28 | 3.07 |

| cis-bis(9H-fluoren-2-yl)diazene | -5.50 | -2.17 | 3.33 |

| 9,9-dimethyl-9H-fluoren-2-amine derivative (SS3) | -5.37 | -2.50 | 2.87 |

| 9,9-dimethyl-9H-fluoren-2-amine derivative (SS4) | -5.56 | -2.82 | 2.74 |

| 9,9-dimethyl-9H-fluoren-2-amine derivative (SS5) | -5.49 | -2.70 | 2.79 |

Time-Dependent Density Functional Theory (TD-DFT) Studies for Spectroscopic Insights

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic spectra. nih.govgithub.ioresearchgate.net TD-DFT calculations can predict the absorption wavelengths and intensities of electronic transitions, providing a theoretical basis for interpreting experimental UV-Vis spectra. rsc.org

Simulation of Electronic Absorption Spectra

TD-DFT has been successfully applied to predict the UV-Vis absorption spectra of various fluorene derivatives. nih.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can identify the nature of these transitions, such as π-π* or n-π* transitions. researchgate.net

For example, TD-DFT calculations on fluorene-based azo compounds showed that the incorporation of the fluorene ring into the diazene backbone leads to a significant red shift (a shift to a longer wavelength) in the maximum absorption wavelength (λmax) compared to the parent diazene molecule. nih.govsemanticscholar.org Specifically, the calculated λmax for trans-bis(9H-fluoren-2-yl)diazene was 423.53 nm, corresponding to a π-π* transition, which is a substantial shift from the 178.97 nm calculated for trans-diazene. nih.gov This red shift is attributed to the extended π-conjugation provided by the fluorene rings. nih.govsemanticscholar.org These simulations are crucial for understanding the structure-property relationships that govern the optical behavior of these compounds. ucmerced.edumdpi.com

| Compound | Calculated λmax (nm) | Transition Type | Oscillator Strength (f) |

|---|---|---|---|

| trans-bis(9H-fluoren-2-yl)diazene | 423.53 | π-π | 1.31 |

| cis-bis(9H-fluoren-2-yl)diazene | 359.45 | π-π | 0.39 |

| trans-diazene | 178.97 | n-π* | 0.00 |

Mechanistic Studies Through Computational Modeling

Computational modeling is an invaluable tool for investigating complex reaction mechanisms. By mapping out the potential energy surface of a reaction, DFT calculations can identify intermediates, transition states, and the most energetically favorable pathways.

For the fluorene framework, computational studies have been used to explore mechanisms of formation and degradation. A notable example is the investigation of dibenzofuran formation from fluorene and 9-fluorenone (B1672902). mdpi.com DFT calculations revealed that both molecules can be oxidized to dibenzofuran by radicals such as ∙OH and ClO∙. The study detailed the elementary steps of the reaction, including radical addition, H-abstraction, and ring-opening. It was found that H-abstraction from the C9 position of fluorene is a particularly facile process due to the formation of a more stable, delocalized radical. mdpi.com These mechanistic insights are critical for understanding the environmental fate of fluorene compounds and for controlling chemical transformations in synthetic applications.

Elucidation of Proposed Reaction Pathways and Intermediates

The reactions of this compound are expected to be dominated by the reactivity of the bromomethyl group attached to the C9 position of the fluorene ring. Nucleophilic substitution reactions are a primary pathway for the functionalization of this compound. Theoretical calculations can help determine the energetic favorability of different substitution mechanisms, namely the unimolecular (SN1) and bimolecular (SN2) pathways.

SN1 Pathway and Carbocation Intermediates:

The SN1 mechanism proceeds through a carbocation intermediate. In the case of this compound, the dissociation of the bromide ion would lead to the formation of the 9-fluorenyl-methyl cation. Computational models can be employed to calculate the stability of this carbocation. The stability of the 9-fluorenyl carbocation itself has been a subject of theoretical interest, with studies suggesting that the planarity of the fluorenyl system plays a role in its electronic properties. The formation of a primary carbocation on the methylene (B1212753) group would be generally unstable. However, the adjacent fluorenyl moiety can provide significant resonance stabilization. DFT calculations would be instrumental in mapping the potential energy surface for the C-Br bond cleavage and determining the activation energy for the formation of this intermediate. Studies on substituted fluorenyl cations have shown that they can be formed under stable ion conditions and can undergo rearrangements, such as intramolecular hydride shifts.

SN2 Pathway:

Alternatively, the SN2 mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon atom as the leaving group departs. DFT calculations can model the transition state of this bimolecular reaction. Key parameters that can be computed include the geometry of the transition state, the activation energy, and the reaction kinetics. For instance, theoretical investigations of the Diels-Alder reaction of 9-bromomethyl anthracene, a related polycyclic aromatic hydrocarbon, have successfully used DFT to analyze competing reaction pathways and predict the major products. nih.gov A similar approach could be applied to the SN2 reactions of this compound with various nucleophiles to predict reactivity and selectivity.

The choice between the SN1 and SN2 pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate. Computational studies can systematically investigate the effect of these variables on the reaction mechanism. For example, polar protic solvents would be expected to favor the SN1 pathway by stabilizing the carbocation intermediate, a phenomenon that can be modeled using implicit or explicit solvent models in the calculations.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its physical and chemical properties. Computational methods are powerful tools for exploring the conformational landscape and identifying the most stable geometries of the molecule.

The primary degree of conformational freedom in this compound is the rotation around the C9-C(methylene) single bond. This rotation dictates the spatial orientation of the bromomethyl group relative to the plane of the fluorene ring system. Theoretical calculations can generate a potential energy profile for this rotation, identifying the energy minima corresponding to stable conformers and the energy barriers separating them.

Intramolecular interactions play a significant role in stabilizing certain conformations. In the case of this compound, potential non-covalent interactions include:

Steric Hindrance: The bulky bromine atom and the hydrogen atoms on the methylene group can experience steric repulsion with the aromatic protons of the fluorene ring, influencing the preferred rotational angle.

CH/π Interactions: Weak hydrogen bonding interactions between the C-H bonds of the bromomethyl group and the π-electron cloud of the fluorene ring can contribute to the stability of certain conformations. Computational studies on 9,9-dialkylfluorenes have highlighted the importance of such intramolecular CH/π interactions. researchgate.net

Halogen Bonding: Although less common intramolecularly in this context, the possibility of weak interactions involving the bromine atom cannot be entirely ruled out and could be investigated computationally.

The planarity of the fluorene skeleton itself is another important structural feature. While the fluorene moiety is largely planar, slight puckering of the five-membered ring can occur. High-level ab initio or DFT calculations can accurately predict these subtle geometric parameters. The substitution at the C9 position can influence the degree of planarity of the fluorene system.

The table below presents hypothetical data that could be obtained from a DFT study on the conformational analysis of this compound, illustrating the type of information that can be generated.

| Dihedral Angle (H-C9-Cmethylene-Br) | Relative Energy (kcal/mol) | Key Intramolecular Distances (Å) |

| 0° (syn-periplanar) | 2.5 | Br...H (aromatic) = 2.8 |

| 60° (gauche) | 0.0 | H(methylene)...π-centroid = 3.1 |

| 120° (eclipsed) | 3.0 | H(methylene)...H (aromatic) = 2.5 |

| 180° (anti-periplanar) | 0.5 | Br...π-centroid = 4.0 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Such computational analyses provide a detailed picture of the structural preferences and dynamic behavior of this compound, which is essential for understanding its reactivity and designing new applications.

Advanced Spectroscopic and Structural Characterization Techniques for Fluorene Based Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 9-(Bromomethyl)-9H-fluorene, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.20 - 7.90 | Multiplet |

| H-9 (methine) | 4.50 - 5.00 | Triplet |

| -CH₂Br (methylene) | 3.60 - 3.90 | Doublet |

Note: This table is based on predicted values and general knowledge of similar structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum would display distinct peaks for each unique carbon atom, including the aromatic carbons, the methine carbon at position 9, and the methylene (B1212753) carbon of the bromomethyl group. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atom bonded to the electronegative bromine atom would appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 120 - 145 |

| C-9 (methine) | 45 - 55 |

| -CH₂Br (methylene) | 30 - 40 |

Note: This table is based on predicted values and general knowledge of similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C-H stretching from the aromatic rings and the aliphatic CH and CH₂ groups, C=C stretching from the aromatic rings, and the C-Br stretching vibration. While a specific vapor-phase IR spectrum for this compound is noted to be available, the detailed wavenumbers are not broadly published. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-Br | 500 - 600 | Stretch |

Note: This table is based on typical IR absorption ranges for the respective functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass of this compound (C₁₄H₁₁Br) is calculated to be approximately 258.0044 Da. nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition of the synthesized compound.

While specific GC-IT-MSn data for this compound is not detailed in the available literature, this technique would be highly valuable for its analysis. Gas chromatography would first separate the compound from any impurities. Subsequently, in the ion trap mass spectrometer, the parent ion could be isolated and subjected to multiple stages of fragmentation (MSn). This process would generate a detailed fragmentation tree, providing unambiguous structural confirmation. A GC-MS spectrum of this compound is available, which would form the basis for such an analysis. nih.gov The fragmentation pattern would likely involve the loss of the bromine atom and the bromomethyl group, leading to characteristic fragment ions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the characterization of oligomers and polymers, providing insights into molecular weight distributions and end-group fidelity. sigmaaldrich.com This soft ionization method allows for the analysis of large molecules with minimal fragmentation. sigmaaldrich.comnih.gov In the context of fluorene (B118485) derivatives, MALDI-TOF MS has been successfully employed to characterize insoluble polymers like poly(9,9-diphenylfluorene), revealing mechanistic details about the polymerization process. nih.gov

The technique is particularly useful for confirming the successful functionalization of polymers, where the mass difference between the starting material and the final product can be precisely measured. sigmaaldrich.com For complex samples, such as airborne aerosols containing functionalized fullerenes, MALDI-TOF analysis can identify a wide range of compounds and is sensitive to the choice of matrix used for ionization. nih.govresearchgate.net While specific MALDI-TOF data for this compound is not detailed in the available literature, the methodology is well-suited for its analysis, particularly in polymeric systems or for verifying its incorporation into larger molecular structures. sigmaaldrich.comnih.govresearchgate.net

X-ray Diffraction (XRD) and Crystallography

Below is a table of crystallographic data for a representative 9,9-disubstituted fluorene derivative, 9,9-bis(hydroxymethyl)-9H-fluorene, which illustrates the type of detailed structural information obtained from this technique.

| Parameter | Value | Reference |

|---|---|---|

| Compound | 9,9-bis(hydroxymethyl)-9H-fluorene | mdpi.com |

| Formula | C15H14O2 | mdpi.com |

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | P212121 | mdpi.com |

| a (Å) | 8.5173(2) | mdpi.com |

| b (Å) | 9.1415(2) | mdpi.com |

| c (Å) | 14.8329(3) | mdpi.com |

| α (°) | 90 | mdpi.com |

| β (°) | 90 | mdpi.com |

| γ (°) | 90 | mdpi.com |

| Volume (Å3) | 1154.29(4) | mdpi.com |

| Z | 4 | mdpi.com |

The study of crystal packing reveals how individual molecules are arranged in the solid state, governed by intermolecular forces such as hydrogen bonding, C-H···π interactions, and π–π stacking. mdpi.comacs.orgnih.gov In fluorene derivatives, the substituents at the C9 position play a critical role in dictating these arrangements. mdpi.comacs.org For example, in the crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene, molecules are linked by strong O-H···O hydrogen bonds. mdpi.com The crystal structure of 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene is characterized by helical supramolecular strands linked by C-H···N hydrogen bonds. mdpi.com

These non-covalent interactions form specific patterns, or supramolecular synthons, which are fundamental to crystal engineering. doaj.org While strong π–π stacking interactions are sometimes absent, weaker C-H···π contacts often contribute significantly to the stability of the crystal packing. mdpi.comnih.gov The analysis of these motifs is crucial for designing materials with desired properties, as the molecular packing directly influences the electronic and photophysical behavior of the bulk material. acs.orgnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comresearchgate.netnih.govscirp.org By mapping properties onto this surface, one can identify regions of close contact between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize all intermolecular contacts and allow for the deconvolution of these interactions into their respective contributions. researchgate.netnih.gov

For fluorene derivatives, Hirshfeld analysis typically shows that H···H contacts make up the largest proportion of the surface, indicating the importance of van der Waals forces in crystal stabilization. mdpi.com The next most significant contributions often come from C···H/H···C contacts, which can be indicative of C-H···π interactions. mdpi.com Specific interactions, such as O-H···O or C-H···N hydrogen bonds, appear as distinct features on the dnorm surface and as sharp spikes in the 2D fingerprint plots. mdpi.comresearchgate.net

The table below presents the percentage contributions of various intermolecular contacts for 9,9-dimethyl-9H-fluorene, providing a quantitative overview of the interactions governing its crystal packing.

| Intermolecular Contact | Contribution (%) | Reference |

|---|---|---|

| H···H | 66.7 | mdpi.com |

| C···H/H···C | 33.3 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of fluorene derivatives. mdpi.comnih.govd-nb.infonih.gov The absorption spectra reveal the energies required for electronic transitions from the ground state to excited states, while fluorescence spectra show the energy released as light when the molecule returns to the ground state. d-nb.infonih.gov Modifications to the fluorene structure, particularly at the C9 position, can significantly alter these photophysical properties. mdpi.com For many fluorene derivatives, the absorption bands are typically found in the UV region of the electromagnetic spectrum. mdpi.comd-nb.info

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. researchgate.netuci.edu It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netelsevierpure.com

The determination of Φf is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. uci.eduresearchgate.net The choice of solvent can significantly influence the quantum yield, as solvent polarity can affect the stability of the excited state and the rates of non-radiative decay pathways. mdpi.comresearchgate.netnih.gov For instance, the quantum yield of fluorescein (B123965) derivatives can vary substantially between different solvents. mdpi.comsemanticscholar.org While the specific quantum yield for this compound is not reported in the reviewed literature, the general procedures for its determination are well-established for this class of compounds. researchgate.netdntb.gov.ua

Fluorescence Lifetime Measurements

Fluorescence lifetime is a critical parameter that provides insights into the excited-state dynamics of a fluorophore. It represents the average time a molecule remains in its excited state before returning to the ground state via fluorescence emission. Unlike fluorescence intensity, the lifetime is an intrinsic property of a molecule and is generally independent of its concentration, making it a robust parameter for characterizing molecular behavior. researchgate.net The fluorescence lifetime can be influenced by various factors, including the molecular environment, temperature, and the presence of quenching agents.

The fluorescence decay of a compound can be described by single or multiple exponential functions. A single exponential decay is indicative of a single emissive species, while multi-exponential decays suggest the presence of multiple excited-state species or complex decay pathways. The determination of fluorescence lifetime is typically carried out using time-domain techniques like Time-Correlated Single Photon Counting (TCSPC) or frequency-domain methods.

| Compound | Solvent | Fluorescence Lifetime (τ) [ns] | Reference |

|---|---|---|---|

| Representative 9-Borafluorene (B15495326) Derivative 1 | Hexane | 134 | nih.gov |

| Representative 9-Borafluorene Derivative 2 | Hexane | 140 | nih.gov |

Solvatochromism Studies

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a molecule by the solvent. The polarity and hydrogen bonding capability of the solvent can significantly influence the energy levels of the molecule, leading to shifts in the absorption and emission spectra.

Fluorene derivatives often exhibit solvatochromism, which can be studied by measuring their absorption and fluorescence spectra in a range of solvents with varying polarities. A bathochromic (red) shift in the emission spectrum with increasing solvent polarity typically indicates that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift suggests a less polar excited state.

While specific solvatochromism data for this compound is not extensively documented, studies on related 9,9-dialkylfluorene derivatives demonstrate the influence of the solvent on their fluorescence properties. For example, the fluorescence emission of certain 2,4,7-trisubstituted 9,9-dialkyl-9H-fluorenes has been investigated in various organic solvents, revealing changes in their emission spectra. nih.gov The study of solvatochromism provides valuable information about the electronic structure and charge distribution in the ground and excited states of fluorene compounds.

| Compound | Solvent | Emission Maximum (λem) [nm] | Reference |

|---|---|---|---|

| Representative 2,4,7-trisubstituted 9,9-diethyl-9H-fluorene | Dimethyl sulfoxide (B87167) | - | nih.gov |

| Chloroform | - | ||

| Diethyl ether | - | ||

| Acetonitrile | - |

Specific emission maxima for the representative compound in these solvents are not provided in the source material but the study confirms the influence of the solvent on fluorescence emission.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound.

For fluorene-based materials, CV is crucial for determining their electron-donating and electron-accepting capabilities, which is essential for their application in electronic devices. The substitution at the 9-position of the fluorene core can significantly impact the electrochemical behavior.

While specific cyclic voltammetry data for this compound is scarce, studies on other 9-substituted fluorene derivatives and their polymers have been reported. For instance, the electrochemical properties of poly(fluorene) alternating copolymers with different substituents at the 9-position have been investigated. These studies show that the band gap and energy levels of the polymers can be tuned by modifying the bridged structure at the C-9 position of the fluorene unit. researchgate.net The electrochemical polymerization of 9-fluorenone (B1672902) has also been studied using cyclic voltammetry to understand its redox behavior prior to polymerization. researchgate.net

| Compound/Polymer | Technique | Key Findings | Reference |

|---|---|---|---|

| 9-Fluorenone | Cyclic Voltammetry | Investigation of redox behavior prior to electrochemical polymerization. | researchgate.net |

| Poly(fluorene) alternating copolymers with 9-position substituents | Cyclic Voltammetry | The band gap and energy levels can be tuned by changing the substituent at the 9-position. | researchgate.net |

Conclusion and Future Research Directions

Synthesis of New Generations of Fluorene-Based Functional Materials

The future of materials science will heavily rely on the ability to design and synthesize molecules with precisely tailored properties. 9-(Bromomethyl)-9H-fluorene serves as an ideal precursor for a new generation of fluorene-based functional materials. Its reactivity allows for the introduction of a diverse range of functional groups at the C9 position, which significantly influences the electronic and optical properties of the resulting molecules.

Future synthetic strategies will likely focus on:

Novel Polymer Architectures: Moving beyond linear polymers, research will likely explore the synthesis of hyperbranched and dendritic polymers, as well as cross-linked networks. These complex architectures, accessible through the reactive handle of this compound, can lead to materials with enhanced thermal stability, improved solubility, and unique photophysical properties.

Hybrid Materials: The synthesis of hybrid materials that incorporate fluorene (B118485) units with inorganic nanoparticles or other organic moieties is a promising area. These materials could exhibit synergistic properties, combining the processability and luminescence of the fluorene component with the unique electronic or catalytic properties of the inorganic counterpart.

Supramolecular Assemblies: The design of fluorene-based molecules capable of self-assembly into well-defined supramolecular structures is another exciting frontier. By carefully designing the substituents introduced via this compound, it is possible to control the intermolecular interactions and drive the formation of ordered nanostructures with applications in sensors and molecular electronics.

The development of these new materials will be driven by a deeper understanding of structure-property relationships, aided by computational modeling and advanced characterization techniques.

Exploration of Advanced Applications in Emerging Technologies

The unique optoelectronic properties of fluorene derivatives make them highly attractive for a range of emerging technologies. While applications in organic light-emitting diodes (OLEDs) are well-established, future research will explore more advanced and specialized applications for materials derived from this compound.

Key areas for future exploration include:

Organic Photovoltaics (OPVs): The development of novel fluorene-based copolymers for use as donor or acceptor materials in OPVs is a major research direction. The ability to tune the energy levels and absorption spectra of these materials by modifying the fluorene core is crucial for improving power conversion efficiencies.